ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate typically involves the reaction of 4-hydroxy-2-(3-pyridinyl)thiazole with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or pyridine rings, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific active sites.
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate include other thiazole and pyridine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Thiazole derivatives: Compounds such as sulfathiazole and ritonavir have antimicrobial and antiviral properties, respectively.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine are essential vitamins with roles in metabolism and enzyme function.
The uniqueness of this compound lies in its combined thiazole and pyridine structure, which allows it to exhibit a broader range of biological activities and applications compared to its individual components.
Eigenschaften
Molekularformel |
C11H10N2O3S |
---|---|
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-2-pyridin-3-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O3S/c1-2-16-11(15)8-9(14)13-10(17-8)7-4-3-5-12-6-7/h3-6,14H,2H2,1H3 |
InChI-Schlüssel |
GKRFSCJXGQWNMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.